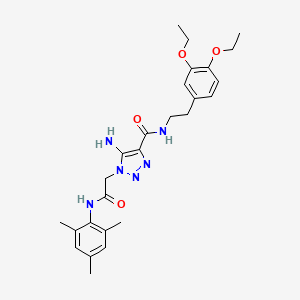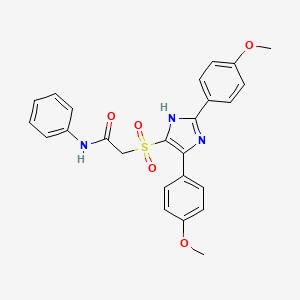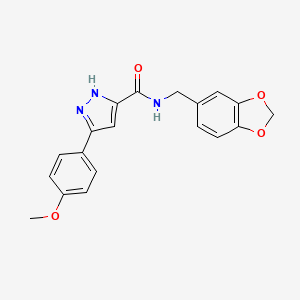![molecular formula C21H24N6O4 B11426144 5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11426144.png)
5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: 5-amino-N-(4-ethoxyphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
IUPAC Name: 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide
Molecular Formula: C₁₈H₂₀N₄O₅S
Molecular Weight: 392.44 g/mol
This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Triazoles have diverse applications due to their unique properties.
Preparation Methods
Synthetic Routes::
Click Chemistry Approach:
Amide Formation:
Sulfonamide Formation:
- While not widely produced industrially, research labs synthesize this compound for specific applications.
Chemical Reactions Analysis
Oxidation: The ethoxy groups can undergo oxidation to form corresponding ketones.
Reduction: Reduction of the triazole ring or the amide carbonyl group.
Substitution: Ethoxy groups can be replaced by other substituents.
Common Reagents: Copper catalysts (for CuAAC), reducing agents (e.g., NaBH₄), and Lewis acids (for sulfonamide formation).
Major Products: The desired compound itself, along with intermediates.
Scientific Research Applications
Medicine: Investigated as a potential anticancer agent due to its triazole scaffold.
Chemistry: Used in click chemistry and bioconjugation strategies.
Biology: May serve as a probe for specific protein targets.
Industry: Limited applications, but potential for drug development.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H24N6O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(4-ethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O4/c1-3-30-15-11-9-14(10-12-15)23-21(29)19-20(22)27(26-25-19)13-18(28)24-16-7-5-6-8-17(16)31-4-2/h5-12H,3-4,13,22H2,1-2H3,(H,23,29)(H,24,28) |
InChI Key |
LPLCBNCVKAXFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B11426063.png)
![5-amino-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11426071.png)

![8-(3-bromophenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426075.png)
![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11426083.png)

![3-amino-N,6-dibenzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11426102.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B11426107.png)
![(2Z)-2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426123.png)
![N-(4-bromophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11426125.png)

![ethyl 4-(4-fluorophenyl)-6-[(4-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11426148.png)

![N-{[5-({[(1,3-Benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11426153.png)
